molecular formula C23H18ClN3O2S2 B3695971 N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide

N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide

Cat. No.: B3695971
M. Wt: 468.0 g/mol
InChI Key: DCOKBEYQHWAGFU-UHFFFAOYSA-N
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Description

N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzothiazole and benzamide moieties in the structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced by reacting the benzothiazole derivative with benzyl isocyanate in the presence of a base such as triethylamine.

    Attachment of Chlorobenzamide Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-methylbenzamide
  • N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-bromobenzamide

Uniqueness

N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which can impart distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its methyl and bromo analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S2/c24-18-9-5-4-8-17(18)22(29)26-16-10-11-19-20(12-16)31-23(27-19)30-14-21(28)25-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKBEYQHWAGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide
Reactant of Route 2
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N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide
Reactant of Route 3
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N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide
Reactant of Route 4
N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide
Reactant of Route 5
N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)-2-chlorobenzamide

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